molecular formula C19H26N4O3S B2841203 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1172357-29-7

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2841203
CAS No.: 1172357-29-7
M. Wt: 390.5
InChI Key: VXIOYFOBYMQFFH-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclohexyl-methylsulfamoyl group and a dimethyl-pyrazolyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with a suitable sulfonamide reagent, such as cyclohexylmethylamine, under acidic or basic conditions.

    Attachment of the Pyrazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1H-pyrazol-5-yl)benzamide: Lacks the dimethyl substitution on the pyrazole ring.

    4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide: Substitution at a different position on the pyrazole ring.

    4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-imidazol-5-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the cyclohexyl-methylsulfamoyl group and the dimethyl-pyrazolyl group provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14-13-18(22(2)21-14)20-19(24)15-9-11-17(12-10-15)27(25,26)23(3)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIOYFOBYMQFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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